molecular formula C2H5N3O3 B1599021 methyl N'-nitrocarbamimidate CAS No. 57538-27-9

methyl N'-nitrocarbamimidate

Cat. No. B1599021
CAS RN: 57538-27-9
M. Wt: 119.08 g/mol
InChI Key: GLIKYKRDYKKEBJ-UHFFFAOYSA-N
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Description

Methyl N’-nitrocarbamimidate is a chemical compound with the molecular formula C2H5N3O3 . It has an average mass of 119.079 Da and a monoisotopic mass of 119.033089 Da .


Molecular Structure Analysis

Methyl N’-nitrocarbamimidate contains a total of 12 bonds, including 7 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 primary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Methyl N’-nitrocarbamimidate has a molecular formula of C2H5N3O3, an average mass of 119.079 Da, and a monoisotopic mass of 119.033089 Da .

Safety And Hazards

While specific safety data for methyl N’-nitrocarbamimidate is not available, similar compounds are considered hazardous. They can cause skin irritation, serious eye irritation, respiratory irritation, and are suspected of causing cancer .

properties

IUPAC Name

methyl N'-nitrocarbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIKYKRDYKKEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=N\[N+](=O)[O-])/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420268
Record name AC1NV99W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N'-nitrocarbamimidate

CAS RN

57538-27-9
Record name NSC88717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AC1NV99W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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